(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile
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Overview
Description
The compound is an organic molecule with a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a nitrile group (-CN), and a diethoxyphosphoryl group. The presence of the dichlorophenyl group suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring, the electron-withdrawing nitrile group, and the diethoxyphosphoryl group .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally .Scientific Research Applications
Furan Derivatives and Polymer Production
Furan derivatives, such as those produced from plant biomass, have seen increasing interest for their applications in creating new polymers, functional materials, and fuels. The compound , due to its furan component, could potentially contribute to the development of monomers and polymers, offering a sustainable alternative to non-renewable hydrocarbon sources. This is significant for the chemical industry's shift towards greener, more sustainable feedstocks. Research highlights the potential of furan derivatives in creating porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, indicating a broad spectrum of applications that could benefit from advancements in furan chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Implications and Remediation
The environmental fate of related compounds, especially those with complex chlorination patterns like the subject compound, is crucial for understanding their impact on ecosystems and human health. Studies on alkylphenol ethoxylates highlight the persistence of such compounds in the environment, posing risks due to their endocrine-disrupting potential. While not directly linked, this research underlines the importance of studying the environmental behavior and degradation pathways of furan-based compounds with halogenated components, which could inform remediation strategies and the development of less harmful alternatives (Ying, Williams, & Kookana, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2NO4P/c1-3-22-25(21,23-4-2)14(11-20)10-13-6-8-17(24-13)15-9-12(18)5-7-16(15)19/h5-10H,3-4H2,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVBZYTBRQHKB-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C#N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/C#N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile |
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